ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
BenchChem offers high-quality ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 3-carbamoyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-4-29-20(26)23-8-7-12-15(10-23)30-19(16(12)17(21)24)22-18(25)11-5-6-13(27-2)14(9-11)28-3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJNKYRZLOBKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds of similar structure are often involved in suzuki–miyaura cross-coupling reactions. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The suzuki–miyaura coupling reaction is a key step in many synthetic pathways. It allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.
Pharmacokinetics
The stability of the compound can be inferred from the fact that it is used in suzuki–miyaura coupling reactions, which require relatively stable and readily prepared organoboron reagents.
Activité Biologique
Ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, synthesis, biological interactions, and potential therapeutic applications.
Structural Characteristics
The molecular formula of ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is , with a molecular weight of approximately 484.56 g/mol. The compound features a thienopyridine core that is modified with various functional groups including carbamoyl and dimethoxybenzamido moieties. These modifications enhance the lipophilicity and reactivity of the compound, making it suitable for interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzamides and thienopyridine derivatives. Key steps include:
- Formation of Thienopyridine Core : Utilizing precursors that undergo cyclization to form the thienopyridine structure.
- Carbamoylation : Introducing the carbamoyl group via reaction with isocyanates.
- Amidation : Attaching the 3,4-dimethoxybenzamido group through coupling reactions.
Biological Activity
Research indicates that ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Studies suggest that similar compounds can modulate enzyme activity by binding to active sites or allosteric sites.
- Receptor Interaction : Its structure allows for effective binding to specific receptors, which may influence signaling pathways critical in disease processes such as cancer and inflammation.
- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction through pathways such as caspase activation and mitochondrial membrane depolarization.
Case Studies and Research Findings
- Cytotoxic Effects :
-
Enzyme Interaction Studies :
- Research focusing on enzyme kinetics demonstrated that ethyl 3-carbamoyl derivatives could act as competitive inhibitors for certain kinases involved in cell proliferation .
-
Molecular Docking Studies :
- Computational studies have indicated favorable binding affinities for this compound with proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .
Potential Applications
Given its biological activity, ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate could be explored for:
- Anticancer Therapeutics : Due to its cytotoxic properties and ability to interact with key cellular pathways.
- Anti-inflammatory Agents : Its potential to modulate enzyme activity suggests applications in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
